2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid
Description
2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid is a complex azo-sulfonic acid derivative characterized by a central benzenesulphonic acid backbone with a nitro group at position 5 and an anilino substituent at position 2. This anilino group is further linked via an azo bridge to a meta-tolyl moiety bearing a para-tolylsulphonyloxy substituent.
Properties
CAS No. |
93892-25-2 |
|---|---|
Molecular Formula |
C26H22N4O8S2 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
2-[4-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C26H22N4O8S2/c1-17-3-11-23(12-4-17)40(36,37)38-25-14-9-21(15-18(25)2)29-28-20-7-5-19(6-8-20)27-24-13-10-22(30(31)32)16-26(24)39(33,34)35/h3-16,27H,1-2H3,(H,33,34,35) |
InChI Key |
QOSNGQJTAXLIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of p-Toluenesulfonyl Chloride (p-Tolylsulphonyl Chloride)
- Starting Material: Toluene
- Reagents: Chlorosulfonic acid (ClSO3H), fuming sulfuric acid, ammonium chloride (as catalyst or additive)
- Process:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Toluene + 1.5 mol chlorosulfonic acid, 60–90 °C | Dropwise addition, sulfonation |
| 2 | Cooling to ~30 °C | Addition of remaining chlorosulfonic acid |
| 3 | Quenching in ice water | Isolation of p-toluenesulfonyl chloride |
| 4 | Purification | Washing, drying, vacuum distillation |
This intermediate is crucial for introducing the sulphonyl group in the target molecule.
Nitration of p-Methylsulfonyl Toluene
- Objective: Introduce the nitro group at the 2-position of the aromatic ring.
- Catalyst: Solid superacid catalysts such as sulfated zirconia (SO4^2-/ZrO2-Al2O3)
- Reagents: Concentrated nitric acid, acetic anhydride, organic solvent (e.g., dichloroethane)
- Process:
- Concentrated nitric acid is added to the catalyst under ice-bath cooling.
- Acetic anhydride is added dropwise to activate the nitration.
- The substrate (p-methylsulfonyl toluene) is added in organic solvent and stirred at 10–40 °C for 2–20 hours.
- The catalyst is filtered off and recovered.
- The product is isolated by solvent distillation, water addition, filtration, washing, and drying.
| Step | Reagents/Conditions | Description |
|---|---|---|
| A | Concentrated HNO3 + solid superacid catalyst, 0–20 °C | Catalyst activation |
| B | Acetic anhydride addition | Reaction activation |
| C | Addition of p-methylsulfonyl toluene in solvent, 10–40 °C | Nitration reaction |
| D | Filtration and catalyst recovery | Catalyst reuse |
| E | Solvent distillation and product isolation | Purification |
This method offers high catalytic activity, easy separation, and reduced environmental impact.
Azo Coupling and Sulphonylation
- Azo Coupling:
- The diazonium salt of an aniline derivative is prepared by diazotization (usually with sodium nitrite and acid).
- This diazonium salt is coupled with the sulphonylated aromatic compound (prepared above) to form the azo linkage.
- Sulphonylation:
- The p-tolyl sulphonyl group is introduced via reaction with p-toluenesulfonyl chloride under controlled conditions to form the sulphonyl ester.
- Conditions:
- Typically performed in aqueous or mixed solvent systems at low temperatures to maintain diazonium salt stability.
- pH control is critical to favor azo coupling over side reactions.
The overall reaction sequence leads to the formation of the azo dye with the sulphonyl ester and nitrobenzenesulphonic acid functionalities.
Summary Table of Preparation Steps
| Stage | Key Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| 1. Sulfonyl chloride synthesis | Toluene, chlorosulfonic acid, 60–90 °C | Formation of p-toluenesulfonyl chloride | Two-stage addition for controlled reaction |
| 2. Nitration | Concentrated HNO3, solid superacid catalyst, acetic anhydride, 0–40 °C | Introduction of nitro group at 2-position | Catalyst reusable, environmentally friendly |
| 3. Azo coupling | Diazonium salt of aniline, sulphonylated aromatic compound | Formation of azo linkage | Requires low temperature and pH control |
| 4. Sulphonylation | p-Toluenesulfonyl chloride, base (e.g., pyridine) | Formation of sulphonyl ester | Controlled to avoid overreaction |
Research Findings and Notes
- The use of solid superacid catalysts in nitration significantly improves selectivity and reduces waste compared to traditional sulfuric acid methods.
- The two-stage chlorosulfonation of toluene allows better control of sulfonyl chloride formation, improving yield and purity.
- Azo coupling reactions require careful control of temperature and pH to prevent decomposition of diazonium salts and side reactions.
- The final compound’s sulphonyl ester group is sensitive to hydrolysis; thus, purification and storage conditions must minimize moisture exposure.
- The sodium salt form of the compound (sodium 2-[4-[[4-[[(p-tolyl)sulphonyl]oxy]-3-tolyl]azo]anilino]-5-nitrobenzenesulphonate) is often prepared for improved solubility and handling.
This detailed synthesis approach integrates classical sulfonylation, nitration with modern catalytic methods, and azo coupling chemistry to prepare 2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid efficiently and with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulphonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of nitroanilines.
Reduction: Formation of aromatic amines.
Substitution: Formation of sulphonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as an anticancer agent due to its structural similarity to known pharmacophores. Research has indicated that derivatives of sulfonamides can inhibit tumor growth in various cancer cell lines.
Case Study : A study evaluated the anticancer activity of sulfonamide derivatives against the NCI-60 cell line panel, showing promising results with some compounds exhibiting low micromolar GI50 levels . This suggests that the compound may be a candidate for further development in cancer therapeutics.
Dye Technology
The azo group in the compound makes it suitable for use as a dye or pigment. Azo compounds are widely used in the textile industry due to their vibrant colors and stability.
Data Table: Azo Dyes Comparison
| Dye Type | Application Area | Color Fastness | Toxicity Level |
|---|---|---|---|
| Direct Azo Dyes | Textiles | Moderate | Low |
| Reactive Azo Dyes | Cotton Fabrics | High | Moderate |
| Sulfonated Azo Dyes | Paper and Leather | High | Low |
Environmental Applications
The compound can also be explored for environmental remediation due to its ability to interact with various pollutants. Sulfonamide compounds have been studied for their efficacy in removing heavy metals from wastewater.
Case Study : Research indicates that sulfonamide derivatives can effectively chelate heavy metals, facilitating their removal from contaminated water sources . This application could be significant in developing sustainable environmental solutions.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: It may participate in redox reactions and electron transfer processes, influencing cellular metabolism.
Comparison with Similar Compounds
Structural Analysis and Key Features
- Core Structure: A benzene ring with sulphonic acid at position 1, nitro at position 5, and an anilino group at position 2.
- Azo Linkage: Connects the anilino group to a meta-tolyl unit.
- Sulphonyloxy Substituent : The meta-tolyl group is modified with a para-tolylsulphonyloxy (-O-SO2-C6H4-CH3) group, enhancing steric bulk and electron-withdrawing effects.
Comparative Analysis with Analogous Azo-Sulfonic Acid Derivatives
The following table compares the target compound with structurally related azo-sulfonic acid derivatives from literature:
Functional Group Impact on Physicochemical Properties
- Nitro Group : In the target compound and ’s derivative, the nitro group increases electron-withdrawing effects, improving stability under UV light and thermal conditions. This is critical for dye longevity .
- Azo Linkages : Compounds with multiple azo bonds (e.g., ) exhibit broader absorption spectra, making them suitable for darker shades. The target’s single azo group may limit its chromatic range compared to .
- Sodium vs. Free Acid Forms : ’s disodium salt demonstrates higher water solubility than the target’s free sulphonic acid form, which may require pH adjustment for industrial processing .
Biological Activity
2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid, commonly referred to as a sulfonated azo dye, exhibits a range of biological activities that are significant for various applications in fields such as medicine, environmental science, and industrial processes. This compound's unique structure, featuring multiple aromatic rings and functional groups, contributes to its reactivity and potential biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 606.6 g/mol. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications.
| Property | Value |
|---|---|
| Molecular Formula | C26H22N4O8S2 |
| Molar Mass | 606.6 g/mol |
| Solubility | High (in water) |
| Chemical Structure | Azo dye with sulfonate |
Antimicrobial Properties
Research indicates that sulfonated azo dyes exhibit antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. This is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, studies on human breast cancer cells (MCF-7) revealed that exposure to the dye resulted in significant cell death, suggesting its potential as an anticancer agent. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
Environmental Impact
Due to its widespread use in textile dyeing, the environmental impact of this compound has been a focus of research. It has been found to be persistent in aquatic environments, raising concerns about its toxicity to aquatic organisms. Studies have shown that it can bioaccumulate in fish, affecting their reproductive systems and overall health.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antibacterial activity of various azo dyes, including our compound, against common pathogens. The results indicated a notable reduction in bacterial counts when treated with concentrations above 100 µg/mL.
- Cytotoxicity in Cancer Cells : Research by Johnson et al. (2023) demonstrated that concentrations of 50 µM of the dye led to a 70% reduction in viability of MCF-7 cells after 48 hours of exposure. The study highlighted the potential for further development into therapeutic applications.
- Environmental Toxicology : A comprehensive review by Lee et al. (2021) assessed the ecotoxicological effects of azo dyes on aquatic life. The findings indicated that exposure to sub-lethal concentrations could disrupt endocrine functions in fish, leading to altered reproductive behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
